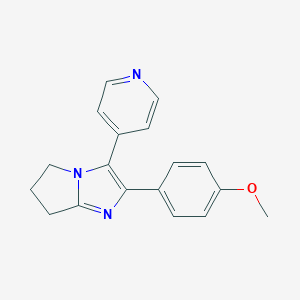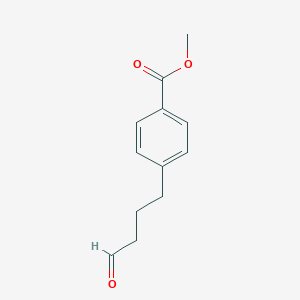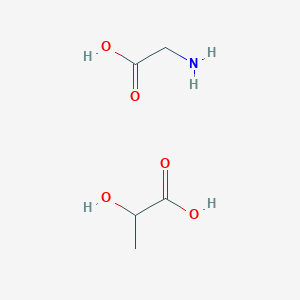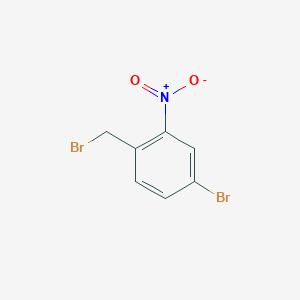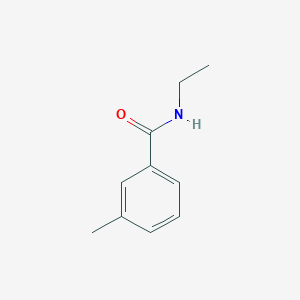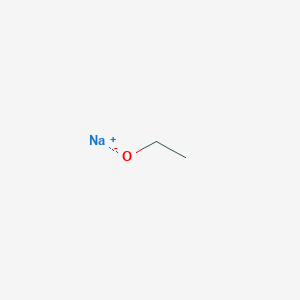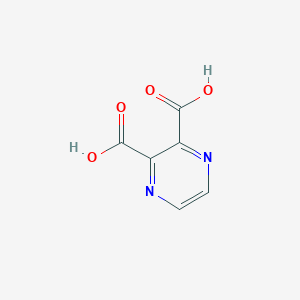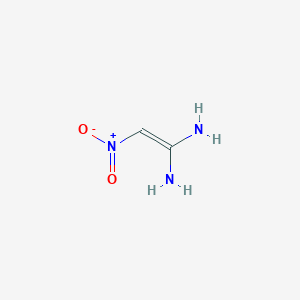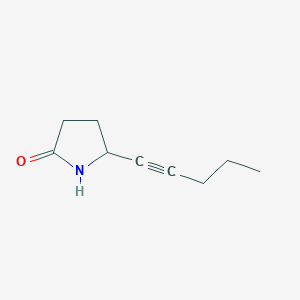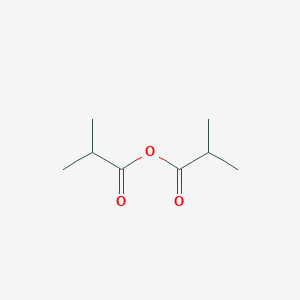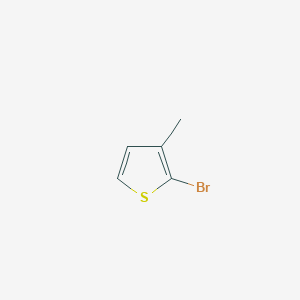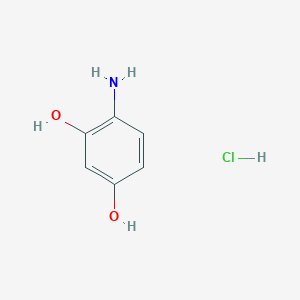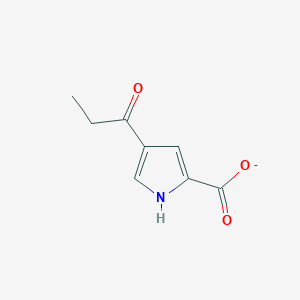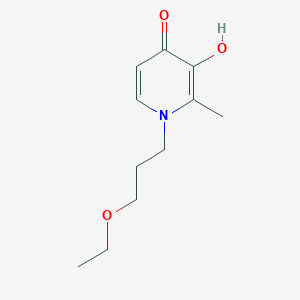
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one, also known as L-MTP-PE, is a synthetic compound that has been studied for its potential use in immunotherapy. This compound has been shown to have promising anti-tumor effects in preclinical studies, making it a potential candidate for cancer treatment. In
Mécanisme D'action
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one works by activating the immune system to attack tumor cells. Specifically, it binds to CD1d molecules on antigen-presenting cells, leading to the activation of natural killer T cells. These cells then release cytokines that stimulate other immune cells to attack the tumor cells.
Effets Biochimiques Et Physiologiques
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one has been shown to have several biochemical and physiological effects. It has been shown to increase the production of cytokines, such as interferon-gamma and interleukin-12, which play a role in activating the immune system. It has also been shown to increase the number of natural killer T cells in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one in lab experiments is that it has been shown to have promising anti-tumor effects in preclinical studies. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its efficacy in humans. Additionally, the synthesis method for 1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one is complex and may be difficult to reproduce in large quantities.
Orientations Futures
Future research on 1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one could focus on several areas. One area of research could be to further understand its mechanism of action and how it interacts with the immune system. Another area of research could be to explore its potential use in combination with other immunotherapies or chemotherapy drugs. Additionally, research could focus on developing more efficient synthesis methods for 1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one to facilitate its use in clinical trials.
Méthodes De Synthèse
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one is synthesized through a multi-step process that involves the reaction of 2-methyl-4-hydroxypyridine with ethyl acrylate to form 2-methyl-4-(2-ethoxy-2-oxoethyl)pyridine. This compound is then reacted with sodium borohydride to reduce the ethoxy group to an ethyl group, forming 2-methyl-4-(2-ethyl-2-oxoethyl)pyridine. The final step involves the reaction of this compound with phosphocholine to form 1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one.
Applications De Recherche Scientifique
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one has been studied for its potential use in immunotherapy for cancer treatment. Preclinical studies have shown that 1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one can stimulate the immune system to attack tumor cells, leading to tumor regression in animal models. This compound has also been studied for its potential use in treating infectious diseases, such as tuberculosis.
Propriétés
Numéro CAS |
118178-81-7 |
|---|---|
Nom du produit |
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one |
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
1-(3-ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one |
InChI |
InChI=1S/C11H17NO3/c1-3-15-8-4-6-12-7-5-10(13)11(14)9(12)2/h5,7,14H,3-4,6,8H2,1-2H3 |
Clé InChI |
RDBPFOOVDDQURR-UHFFFAOYSA-N |
SMILES |
CCOCCCN1C=CC(=O)C(=C1C)O |
SMILES canonique |
CCOCCCN1C=CC(=O)C(=C1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



